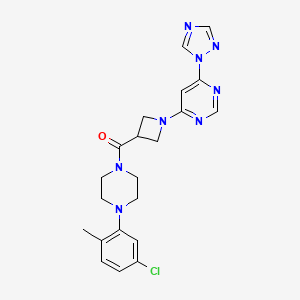

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone

CAS No.: 2034230-95-8

Cat. No.: VC6974536

Molecular Formula: C21H23ClN8O

Molecular Weight: 438.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034230-95-8 |

|---|---|

| Molecular Formula | C21H23ClN8O |

| Molecular Weight | 438.92 |

| IUPAC Name | [4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |

| Standard InChI | InChI=1S/C21H23ClN8O/c1-15-2-3-17(22)8-18(15)27-4-6-28(7-5-27)21(31)16-10-29(11-16)19-9-20(25-13-24-19)30-14-23-12-26-30/h2-3,8-9,12-14,16H,4-7,10-11H2,1H3 |

| Standard InChI Key | PSKNQUSFXNCHFC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |

Introduction

Chemical Structure and Nomenclature

The compound’s structure comprises three distinct pharmacophoric elements:

-

A pyrimidine ring substituted at position 6 with a 1H-1,2,4-triazol-1-yl group.

-

An azetidine ring (four-membered saturated nitrogen heterocycle) linked to the pyrimidine at position 4.

-

A piperazine moiety substituted at position 4 with a 5-chloro-2-methylphenyl group, connected to the azetidine via a carboxamide bond.

IUPAC Name:

(1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone

Molecular Formula:

C₂₄H₂₅ClN₁₀O

Molecular Weight: 529.99 g/mol (calculated from atomic weights).

Key Structural Features:

-

The pyrimidine-triazole system may engage in π-π stacking interactions with biological targets.

-

The azetidine’s strained ring could influence conformational flexibility and binding kinetics.

-

The chlorophenyl-piperazine moiety is a common motif in CNS-targeting agents, suggesting potential neuropharmacological applications .

Synthesis and Structural Analogues

While no explicit synthesis route for this compound is documented, plausible pathways can be inferred from related patents and PubChem entries:

Pyrimidine-Triazole Core Formation

Patent US8436001B2 describes methods for synthesizing pyrimidine derivatives with triazole substituents . A Huisgen 1,3-dipolar cycloaddition ("click chemistry") between a pyrimidine alkyne and an azide-containing triazole precursor is a likely step. For example:

-

6-Chloropyrimidin-4-amine could react with sodium azide to form 6-azidopyrimidine.

-

Copper-catalyzed cycloaddition with 1H-1,2,4-triazole would yield the 6-(1H-1,2,4-triazol-1-yl)pyrimidine intermediate .

Azetidine-Piperazine Linkage

The azetidine ring is typically synthesized via intramolecular cyclization of γ-amino alcohols or through ring-opening of epoxides. Patent US8242104B2 highlights the use of azetidine-carboxamides in kinase inhibitors, suggesting that coupling the azetidine to the pyrimidine-triazole core may involve nucleophilic substitution or palladium-catalyzed cross-coupling .

The piperazine-chlorophenyl group could be introduced via:

-

Buchwald-Hartwig amination to attach the 5-chloro-2-methylphenyl group to piperazine.

-

Carboxamide bond formation between the azetidine’s carbonyl and the piperazine’s amine .

Physicochemical Properties

Predicted properties based on structural analogs and computational tools:

| Property | Value/Description |

|---|---|

| LogP | ~3.2 (moderate lipophilicity) |

| Solubility | Poor aqueous solubility; soluble in DMSO, DMFA |

| pKa | Basic (piperazine N: ~8.5; azetidine N: ~7.2) |

| Hydrogen Bond Donors | 2 (triazole NH and azetidine NH) |

| Hydrogen Bond Acceptors | 11 (N and O atoms) |

These properties suggest moderate blood-brain barrier permeability, aligning with the piperazine-chlorophenyl motif’s prevalence in neuroactive drugs .

Hypothetical Biological Activity

Serotonergic Activity

The 4-(5-chloro-2-methylphenyl)piperazine moiety is structurally analogous to meta-chlorophenylpiperazine (mCPP), a serotonin receptor agonist/antagonist. This suggests potential 5-HT₁A/5-HT₂C receptor modulation, which could implicate the compound in treating anxiety or depression .

Pharmacological Applications

While direct evidence is lacking, structural parallels support hypotheses in:

-

Oncology: As a kinase inhibitor targeting proliferative pathways.

-

Neurology: Modulating serotonin or dopamine receptors for psychiatric disorders.

-

Inflammation: Targeting PI3Kδ or JAK/STAT pathways in autoimmune diseases .

Future Research Directions

-

In Vitro Profiling: Screen against kinase panels and neurotransmitter receptors.

-

ADMET Studies: Assess metabolic stability, CYP inhibition, and plasma protein binding.

-

Structural Optimization: Introduce solubilizing groups (e.g., PEG chains) to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume